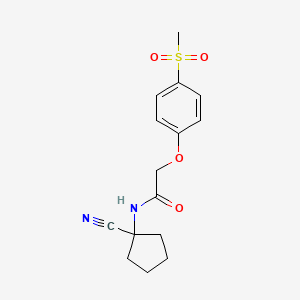

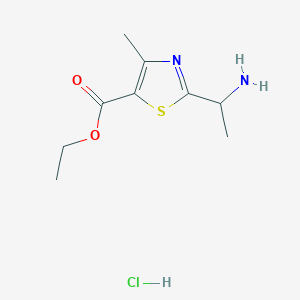

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O2S and its molecular weight is 250.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and studied for their antimicrobial activities. These derivatives exhibit significant activities against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship of these compounds was analyzed using 3D-QSAR models, providing insights for future antimicrobial agent design (Desai, Bhatt, & Joshi, 2019).

Molluscicidal Properties

Research on thiazolo[5,4-d]pyrimidines, which are synthesized from ethyl chloroformate/DMF mixture and 5-amino-2-(ethylthio)thiazole-4-carboxamide, has shown molluscicidal properties against the intermediate host of schistosomiasis, B. alexandrina snails. This highlights the potential use of these compounds in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Synthetic Studies on Peptides

Studies have been conducted on the isomerization of amino acid components in thiazoline peptides, where derivatives such as ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate were synthesized. These studies contribute to understanding peptide stability and could influence peptide drug development (Hirotsu, Shiba, & Kaneko, 1970).

Corrosion Inhibition

Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been evaluated as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. The compound acts as a mixed-type inhibitor, with efficiency increasing with concentration and temperature, suggesting its application in metal preservation (Raviprabha & Bhat, 2019).

Synthesis of Novel Thiazole Derivatives

Novel synthetic approaches have been explored for 2-amino-1,3-thiazole-5-carboxylates, leveraging ultrasonic and thermally mediated nucleophilic displacement. This method presents a new avenue for synthesizing a variety of thiazole derivatives with potential pharmaceutical applications (Baker & Williams, 2003).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and van der waals forces .

Biochemical Pathways

Similar compounds have been implicated in various signaling pathways, such as the hippo signaling pathway, which plays a crucial role in cell proliferation and apoptosis .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Similar compounds have been shown to influence cellular processes such as cell proliferation, apoptosis, and signal transduction .

Eigenschaften

IUPAC Name |

ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10;/h5H,4,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYBKKGKFDJCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C(C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)

![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)

![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)

![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2904165.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)

![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)